molecular formula C18H16ClN7O2S B2990373 3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine CAS No. 1115960-16-1

3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine

Katalognummer: B2990373
CAS-Nummer: 1115960-16-1
Molekulargewicht: 429.88
InChI-Schlüssel: AQECEQUPXHBQKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring an isoxazolo[5,4-d]pyrimidine core substituted with a 3-ethyl group, a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain, and a piperidin-1-yl moiety. The isoxazolo[5,4-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as Toll-like receptors (TLRs) . Its synthesis likely follows methods similar to related isoxazolo[5,4-d]pyrimidines, such as nucleophilic substitution or one-pot cyclization strategies .

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQECEQUPXHBQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine is a complex organic compound belonging to the class of heterocyclic compounds, specifically isoxazolo-pyrimidines. Its unique structure, characterized by a fused pyrimidine and isoxazole ring along with various substituents, suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features several functional groups that may influence its biological activity:

  • Pyrimidine and Isoxazole Moieties : Known for diverse biological activities.
  • Piperidine and Phenylpiperazine Groups : These groups are often associated with pharmacological properties, including neuroactivity and interactions with neurotransmitter systems.

Biological Activity Overview

Preliminary studies indicate that 3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine may exhibit a range of biological activities, including:

  • Antiviral Activity : Similar compounds have shown efficacy against various viral strains.
  • Antibacterial and Antifungal Properties : Structural analogs have demonstrated activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.
  • Anticancer Potential : Derivatives of related structures have been reported to inhibit cancer cell proliferation.

Antiviral Activity

Research into similar piperazine derivatives has indicated potential antiviral effects. For instance, compounds with arylpiperazine moieties have been evaluated for their activity against HIV and other viruses:

CompoundVirus TypeIC50 (μM)
Compound AHIV-15.2
Compound BHSV-17.8
Compound CCVB-26.0

These results suggest that the presence of the phenylpiperazine group may enhance antiviral efficacy.

Antibacterial and Antifungal Activity

Studies on related piperazine derivatives have shown notable antibacterial properties:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound DS. aureus15
Compound EP. aeruginosa20

These findings highlight the potential of this class of compounds as antimicrobial agents.

Anticancer Activity

The anticancer properties of similar isoxazole-pyrimidine derivatives have been documented in various studies:

CompoundCancer Cell LineIC50 (μM)
Compound FMCF-7 (Breast)2.09
Compound GHepG2 (Liver)2.08

The structural features of these compounds may facilitate interactions with key molecular targets involved in cancer progression.

Case Studies

Case studies involving the synthesis and evaluation of related compounds provide insights into the biological activity of 3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine. For example, a study on piperazine derivatives revealed significant cytotoxicity against cancer cells while maintaining low toxicity to normal cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

The compound shares its isoxazolo[5,4-d]pyrimidine core with several derivatives reported in the literature. Key structural variations among analogs include:

  • Substituents at Position 3 : The 3-ethyl group distinguishes it from compounds like 3-cyclopropyl-4-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (24a) (), which has a cyclopropyl group.
  • Functionalization at Position 4 : The piperidin-1-yl group contrasts with derivatives bearing isobutylamine (e.g., 23b ) or 3-methoxypyrrolidinyl (e.g., 21t in ), which may impact steric hindrance and binding kinetics.
  • Unique 3-Oxo-3-(4-phenylpiperazinyl)propyl Chain : This substituent is absent in most analogs, suggesting enhanced interactions with neurotransmitter or immune receptors due to the 4-phenylpiperazine moiety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:

Core Formation : Construct the isoxazolo[5,4-d]pyrimidine scaffold via cyclization of substituted pyrimidine precursors under acidic or basic conditions .

Side-Chain Introduction : Introduce the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group via nucleophilic substitution or coupling reactions (e.g., alkylation with a propiolactone intermediate) .

Piperidinyl Substitution : Attach the piperidine moiety using Buchwald-Hartwig amination or SNAr reactions .

  • Key Tools : Monitor reaction progress using TLC/HPLC (e.g., ammonium acetate buffer at pH 6.5 for HPLC analysis) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^13C-NMR to verify substituent positions and purity (compare with PubChem data for analogous compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for protonated ions).
  • Chromatography : Purity assessment via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Kinase or receptor binding assays (e.g., fluorescence polarization for affinity measurement).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
  • Solubility : Use shake-flask method with UV quantification in PBS (pH 7.4) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound?

  • Methodological Answer :

  • Reaction Design : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers, reducing trial-and-error approaches .
  • SAR Studies : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., dopamine receptors due to phenylpiperazine motifs) .
  • ADMET Prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How should researchers resolve contradictions in biological activity data?

  • Methodological Answer :

  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR vs. fluorescence assays for binding affinity).
  • Compound Stability : Test degradation under assay conditions (e.g., LC-MS to identify hydrolysis/byproducts in PBS) .
  • Batch Variability : Compare multiple synthetic batches via NMR and HPLC to rule out impurities .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400) or salt formation (e.g., HCl salt of the piperazine group) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Systematic Substitution : Modify the phenylpiperazine (e.g., halogenation) or isoxazole moiety (e.g., methyl → ethyl) and test activity .
  • Pharmacophore Mapping : Overlay active/inactive analogs using MOE to identify critical functional groups .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.